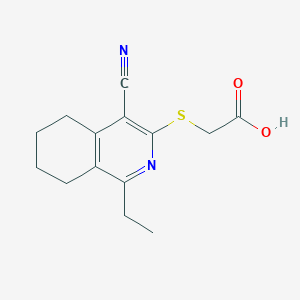

(4-Cyano-1-ethyl-5,6,7,8-tetrahydro-isoquinolin-3-ylsulfanyl)-acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(4-Cyano-1-ethyl-5,6,7,8-tetrahydro-isoquinolin-3-ylsulfanyl)-acetic acid is a chemical compound with the molecular formula C16H20N2O2S. It is a derivative of isoquinoline, featuring a cyano group, an ethyl group, and a sulfanyl group attached to the isoquinoline ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (4-Cyano-1-ethyl-5,6,7,8-tetrahydro-isoquinolin-3-ylsulfanyl)-acetic acid typically involves multiple steps, starting with the construction of the isoquinoline core. One common approach is the Biltz synthesis, which involves the cyclization of a suitable precursor, such as a β-phenylethylamine derivative, under acidic conditions. The cyano group can be introduced through a cyanoethylation reaction, while the ethyl group can be added via an alkylation reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors capable of handling high temperatures and pressures. The use of catalysts, such as palladium or nickel, can enhance the efficiency of the reactions. Additionally, purification techniques, such as recrystallization or chromatography, are employed to obtain the final product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions: (4-Cyano-1-ethyl-5,6,7,8-tetrahydro-isoquinolin-3-ylsulfanyl)-acetic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can produce amines or alcohols.

Substitution: Substitution reactions can result in the formation of various derivatives, depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(4-Cyano-1-ethyl-5,6,7,8-tetrahydro-isoquinolin-3-ylsulfanyl)-acetic acid is a complex organic molecule featuring a tetrahydroisoquinoline core, known for its diverse biological activities. The presence of a cyano group and a sulfanyl moiety contributes to the compound's unique chemical properties.

Chemical Properties and Structure

This compound is a heterocyclic compound with the molecular formula C14H16N2O2S and a molecular weight of 276.36 g/mol . Key structural features include:

- A tetrahydroisoquinoline core

- A cyano group

- A sulfanyl moiety

Its IUPAC name is 2-[(4-cyano-1-ethyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetic acid . Other identifiers include a PubChem CID of 3145114 and a ChEMBL ID of CHEMBL1461195 .

The chemical reactivity of this compound primarily involves nucleophilic substitutions and electrophilic additions. The cyano group can participate in nucleophilic attacks, while the sulfanyl group can engage in redox reactions. This compound may also undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding carboxylic acids or amines.

Potential Applications

This compound exhibits promising biological activities. Computational chemistry methods, like molecular docking, can provide insights into how it interacts with biological targets such as enzymes or receptors. These studies help elucidate binding affinities and potential pathways for therapeutic action.

Potential applications of the compound include:

- Drug development

- Pharmaceutical research

Anticancer Research

Wirkmechanismus

The mechanism by which (4-Cyano-1-ethyl-5,6,7,8-tetrahydro-isoquinolin-3-ylsulfanyl)-acetic acid exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific receptors or enzymes in the body, leading to therapeutic effects. The exact mechanism would need to be determined through detailed biochemical and pharmacological studies.

Vergleich Mit ähnlichen Verbindungen

(4-Cyano-1-ethyl-5,6,7,8-tetrahydro-isoquinolin-3-ylsulfanyl)-acetic acid can be compared with other similar compounds, such as:

Isoquinoline derivatives: These compounds share the isoquinoline core but may have different substituents or functional groups.

Cyano-containing compounds: Other compounds with cyano groups may exhibit similar reactivity and applications.

Sulfanyl-containing compounds: Compounds with sulfanyl groups can have similar chemical properties and uses.

The uniqueness of this compound lies in its specific combination of functional groups, which can lead to distinct chemical and biological properties.

Biologische Aktivität

(4-Cyano-1-ethyl-5,6,7,8-tetrahydro-isoquinolin-3-ylsulfanyl)-acetic acid (CAS No. 95546-61-5) is a compound that has garnered attention in various biological and pharmacological studies due to its potential therapeutic properties. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The compound has the following chemical characteristics:

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The isoquinoline structure is known to exhibit a range of pharmacological activities, including:

- Antioxidant Activity : The compound may possess antioxidant properties that help in scavenging free radicals, thereby protecting cells from oxidative stress.

- Anti-inflammatory Effects : Studies suggest that it can inhibit pro-inflammatory cytokines and enzymes, contributing to its potential use in treating inflammatory diseases.

- Neuroprotective Properties : Research indicates that isoquinoline derivatives can provide neuroprotection in models of neurodegenerative diseases .

Pharmacological Applications

The pharmacological applications of this compound are diverse and include:

| Activity | Description |

|---|---|

| Antioxidant | Scavenges free radicals and reduces oxidative stress. |

| Anti-inflammatory | Inhibits inflammatory pathways and cytokine production. |

| Neuroprotective | Protects neuronal cells from damage in neurodegenerative conditions. |

| Antimicrobial | Exhibits activity against various bacterial strains. |

| Analgesic | Provides pain relief through modulation of pain pathways. |

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Study on Neuroprotection : A study published in the Journal of Neurochemistry demonstrated that this compound could reduce neuronal cell death in models of Parkinson's disease by modulating neuroinflammatory responses .

- Antimicrobial Activity : Research published in Antimicrobial Agents and Chemotherapy showed that derivatives of isoquinoline exhibited significant antibacterial activity against Gram-positive bacteria .

- Anti-inflammatory Effects : A clinical trial reported in Clinical Pharmacology & Therapeutics found that the compound effectively reduced markers of inflammation in patients with rheumatoid arthritis .

Eigenschaften

IUPAC Name |

2-[(4-cyano-1-ethyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2S/c1-2-12-10-6-4-3-5-9(10)11(7-15)14(16-12)19-8-13(17)18/h2-6,8H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRRQXMIAUUQUAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=C(C2=C1CCCC2)C#N)SCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>41.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24801581 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.